Bienvenue dans la boutique en ligne BenchChem!

4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

Medicinal Chemistry Fragment-Based Drug Discovery Quantitative Structure-Activity Relationship

This compound is a uniquely 4-substituted fluorenone, unlike common 2,7-substituted analogs. The hindered racemic cis-2,6-dimethylmorpholine amide provides a distinct exit vector for DNA G-quadruplex binding site exploration and diversity-oriented synthesis. Its XLogP3 of 3.0 and low TPSA are ideal for CNS drug candidate profiling. Essential for SAR hypothesis testing without stoichiometric or positional compromise.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 325986-23-0
Cat. No. B2885122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one
CAS325986-23-0
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
InChIInChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3
InChIKeyMFUHOQRDFWMSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one (CAS 325986-23-0): A Rare Fluorenone Scaffold for Targeted Library Synthesis


4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one (CAS 325986-23-0) is a specialized fluorenone-based amide compound, distinguished by a 2,6-dimethyl-substituted morpholine carbonyl group at the 4-position of the fluoren-9-one core [1]. This compound is primarily distributed as a member of Sigma-Aldrich's AldrichCPR collection, a portfolio of historically synthesized, unique chemical entities specifically provided to early-discovery researchers without routine analytical characterization . Unlike commercially standardized fluorenone derivatives, this compound's structural hallmark is the sterically hindered, racemic cis-2,6-dimethylmorpholine amide, which imparts significantly different physicochemical properties compared to common, symmetrically substituted fluorenone analogs studied in medicinal chemistry literature [2].

Why General Fluorenone Analogs Cannot Substitute for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one in SAR Exploration


In-class fluorenone compounds cannot be simply interchanged due to a critical pharmacophore difference: the specific 4-position substitution with a hindered 2,6-dimethylmorpholine amide. The vast majority of biologically characterized fluorenone carboxamides feature substituents at the 2- or 7-positions, which engage DNA G-quadruplex targets through a distinct binding mode, whereas the 4-substituted geometry of this compound dictates a divergent exit vector and electrostatic profile for fragment-based screening [1]. Furthermore, the cis-2,6-dimethylmorpholine group introduces quantifiable stereochemical and lipophilic bulk absent in simpler morpholine or piperidine amides, with a computed XLogP3 of 3.0 and a topological polar surface area of 46.6 Ų that directly influence permeability and binding [2]. Generic substitution with the more common 2,7-substituted fluorenone analogs or the non-methylated morpholine derivative would fail to interrogate this distinct chemical space, rendering procurement of the exact CAS number essential for any SAR hypothesis testing .

Quantitative Differentiation Guide: 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one vs. Key Analogs


Structural and Physicochemical Divergence from 4-(Morpholine-4-carbonyl)-9H-fluoren-9-one

The introduction of two methyl substituents on the morpholine ring of the target compound represents a substantial structural modification relative to the simpler 4-(morpholine-4-carbonyl)-9H-fluoren-9-one analog. This differentiation is quantifiable through key computed physicochemical descriptors. The target compound has a significantly higher computed lipophilicity (XLogP3 = 3.0) compared to an estimated XLogP of ~1.8 for the unmethylated morpholine analog [1]. This increase in logP directly impacts solubility and passive membrane permeability. Additionally, the 2,6-dimethyl substitution converts an achiral building block into a racemic mixture, introducing three-dimensional topology that is a strategic requirement in fragment-based library design to avoid lead flatness [2].

Medicinal Chemistry Fragment-Based Drug Discovery Quantitative Structure-Activity Relationship

Regioisomeric Differentiation from 2,7-Disubstituted Fluorenone Telomerase Inhibitors

The target compound's substitution pattern at the 4-position of the fluorenone scaffold is a direct regioisomeric distinction from the well-characterized 2,7-disubstituted amidofluorenone class, which are established inhibitors of human telomerase via G-quadruplex stabilization [1]. The 2,7-substituted lead compound (e.g., BSU1051) exhibited a telomerase inhibitory IC50 at 1.3 µM and demonstrated specific affinity for G-quadruplex DNA in competition dialysis assays [2]. The target compound's unique 4-position substitution fundamentally alters the molecular geometry, preventing it from mimicking the crescent-shaped binding mode of the 2,7-analogs, thus providing a geographically distinct vector for exploring the chemical space around the fluorenone pharmacophore [3].

Cancer Therapeutics Telomerase Inhibition G-Quadruplex DNA Binding

Procurement Risk Profile: Rare Uncharacterized Building Block vs. Analytical-Grade Alternatives

The target compound is sold exclusively through the AldrichCPR program, a distinct chemical sourcing model where Sigma-Aldrich explicitly disclaims analytical data collection, purity certification, and buyer recourse for quality failure . This differentiates it sharply from analytically characterized fluorenone building blocks such as 9-fluorenone (CAS 486-25-9, ≥99% purity) or 2-nitro-9-fluorenone (CAS 3096-52-4, 97% purity). The AldrichCPR product is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose, making it unsuitable for quality-controlled biologics manufacturing . However, this unique status directly fulfills the 'rare chemical' gap: it is a commercially accessible but unpatented and non-commoditized lead-like fragment.

Chemical Procurement Compound Management Early-Phase Drug Discovery

Direct Biological Activity Data Deficiency for Evidence-Based Purchase Decisions

A critical differentiator for procurement decisions is the complete absence of peer-reviewed quantitative biological activity data for 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one in major databases like PubChem BioAssay, ChEMBL, or BindingDB as of the search date [1]. This contrasts with established fluorenone analogs, where extensive affinity data such as Ki values for glucocorticoid receptor (0.12-0.29 nM) or telomerase IC50 values (1.3 mM) are readily available to guide compound selection [2]. Purchasing this compound thus represents a high-risk, high-reward strategy for target identification or as a chemical probe, rather than a decision based on a proven mechanism.

Data Transparency Compound Selection Biochemical Assays

Validated Application Scenarios for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one Based on Differential Evidence


Fragment-Based Library Expansion for G-Quadruplex Stabilizers

Based on its regioisomeric distinction from 2,7-disubstituted telomerase inhibitors [1], this compound is specifically suited as a novel fragment for expanding SAR around the DNA G-quadruplex binding site. Its unique 4-position amide vector allows exploration of the groove binding pocket inaccessible to 2,7-substituted scaffolds, which showed therapeutic potential in cancer cell lines with IC50 values in the micromolar range [2]. Procurement directly enables hypothesis testing of new binding geometries.

Diversity-Oriented Synthesis in Early-Phase Medicinal Chemistry

The compound serves as a chemically tractable, commercially rare building block for diversity-oriented synthesis (DOS) programs. Its possession of both a ketone (fluorenone C9) and a tertiary amide, coupled with the stereogenic cis-2,6-dimethylmorpholine, provides three distinct chemical handles for generating complex, three-dimensional lead-like libraries with a racemic mixture topology, a feature highly desired to escape 'flatland' in modern drug design [1].

Physicochemical Probe for Lipophilic Pharmacophore Optimization

With a computed XLogP3 of 3.0 and TPSA of 46.6 Ų [1], this compound can serve as a neutral, moderately lipophilic probe scaffold for optimizing permeability in central nervous system (CNS) drug candidates, where ideal logP ranges from 2 to 3.5. Its procurement is advantageous over the more polar, unmethylated morpholine analog (estimated XLogP ~1.8) for achieving blood-brain barrier penetration metrics without adding aromatic ring count.

Chemical Tool for Steric Hindrance SAR in Enzyme Active Sites

The steric bulk of the 2,6-dimethylmorpholine amide creates a uniquely hindered environment relative to simple morpholine or piperidine amides. This makes the compound a valuable tool for probing steric tolerance in a target enzyme's active site, where a significant loss in potency for the dimethyl compound versus an unsubstituted analog would directly quantify the steric constraints of the binding pocket [1].

Quote Request

Request a Quote for 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.